Toldimfos

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

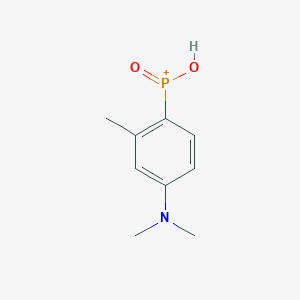

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[4-(dimethylamino)-2-methylphenyl]-hydroxy-oxophosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12NO2P/c1-7-6-8(10(2)3)4-5-9(7)13(11)12/h4-6H,1-3H3/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQGQCGAOGULZGB-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N(C)C)[P+](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90866652, DTXSID701224436 | |

| Record name | [4-(Dimethylamino)-2-methylphenyl](hydroxy)oxophosphanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90866652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | P-[4-(Dimethylamino)-2-methylphenyl]phosphinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701224436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57808-64-7 | |

| Record name | Toldimfos [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057808647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | P-[4-(Dimethylamino)-2-methylphenyl]phosphinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701224436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TOLDIMFOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5X1442L8IO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Toldimfos Sodium

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Toldimfos sodium, the sodium salt of 4-dimethylamino-2-methyl-phenyl-phosphinous acid, is an aromatic organophosphorus compound utilized in veterinary medicine as a metabolic stimulant and phosphorus source.[1][2] While it has been in use for decades to treat and prevent metabolic disorders associated with phosphorus deficiency, its precise mechanism of action remains incompletely elucidated.[3] It is widely proposed that its therapeutic effects extend beyond simple phosphorus substitution, likely involving a broader stimulation of metabolic processes. This document provides a comprehensive overview of the current research on the mechanism of action of this compound sodium, presenting available quantitative data, key experimental methodologies, and visual representations of its proposed metabolic role.

Core Mechanism of Action

The primary mode of action of this compound sodium is to serve as a readily available source of phosphorus for the body.[4] Unlike inorganic phosphates, this compound is an organic derivative where phosphorus is in a lower oxidation state (+1).[2][5] It is hypothesized that upon administration, this compound sodium is oxidized within the body to form phosphate (PO₄³⁻), the biologically active form of phosphorus.[5] This phosphate is then incorporated into numerous critical metabolic pathways.

The key effects stemming from this provision of phosphorus include:

-

Restoration of Phosphorus Homeostasis: In states of hypophosphatemia, such as post-parturient hemoglobinuria (PPH), this compound sodium administration leads to a significant improvement in serum phosphorus levels.[1]

-

Support of Cellular Energy Metabolism: The supplied phosphate is a crucial substrate for the synthesis of adenosine triphosphate (ATP), the primary energy currency of the cell. This is particularly vital for erythrocytes, where adequate ATP is required to maintain membrane integrity and prevent hemolysis.[1][6]

-

Stimulation of General Metabolism: The widespread integration of phosphate into metabolic pathways, including carbohydrate and protein metabolism, suggests that this compound acts as a general metabolic stimulant.[3]

Proposed Metabolic Pathway and Cellular Effects

While a specific receptor-mediated signaling pathway for this compound sodium has not been identified, its metabolic contribution can be visualized. The following diagrams illustrate the proposed metabolic fate of the compound and a typical experimental workflow for its analysis.

References

- 1. pjlss.edu.pk [pjlss.edu.pk]

- 2. Erythrocyte Sodium Sensitivity and Eryptosis in Chronic Hemodialysis Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. nawanlab.com [nawanlab.com]

- 5. Serum Inorganic Phosphorus - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Epicatechin Influence on Biochemical Modification of Human Erythrocyte Metabolism and Membrane Integrity - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics of Toldimfos in Bovine Models: An In-depth Technical Guide

This document provides a comprehensive technical overview of the pharmacokinetics of toldimfos in bovine models, designed for researchers, scientists, and professionals in drug development. It synthesizes available data on the absorption, distribution, metabolism, and excretion of this compound in cattle, details common experimental methodologies, and visualizes key processes.

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of this compound in bovine species has been characterized in several studies. Following intramuscular administration, this compound is rapidly absorbed.[1][2] The data from these studies are summarized below.

Table 1: Pharmacokinetic Parameters of this compound in Cattle Following Intramuscular (IM) Administration

| Parameter | Calves | Dairy Cows | Adult Bovines |

| Dose (mg/kg) | 10[2][3] | 10[2][3] | 20 (¹⁴C-toldimfos)[2] |

| Cmax (µg/mL) | Not Reported | Not Reported | 52 to 61 |

| Tmax (minutes) | 10 to 20[2][3] | 10 to 20[2][3] | 10[2] |

| Half-life (t½) (hours) | 1.07[2][3] | 1.15[2][3] | 0.7 to 0.95[2] |

| Mean Residence Time (MRT) (hours) | 3.6[2][3] | 3.1[2][3] | 1.1 to 1.4[2] |

| Volume of Distribution (Vd) (L/kg) | Not Reported | Not Reported | 0.27 to 0.34[2] |

| Total Clearance (CL) (L/hour) | Not Reported | Not Reported | 0.2 to 0.27[2] |

Note: Cmax is reported in µg equivalents/mL for the radiolabelled study in adult bovines.

Experimental Protocols

The characterization of this compound pharmacokinetics in bovine models typically involves the following experimental design:

2.1. Animal Models and Housing

-

Species: Bos taurus (e.g., dairy cows, calves).

-

Health Status: Clinically healthy, confirmed by veterinary examination prior to the study.

-

Housing: Animals are housed in conditions that allow for easy observation and sample collection, with ad libitum access to water and a standardized diet.

2.2. Drug Administration and Dosing

-

Formulation: this compound is typically administered as a sterile aqueous solution of its sodium salt.

-

Dose: The recommended therapeutic dose is 10 mg/kg body weight.[2][3] Studies have also utilized a 20 mg/kg dose of ¹⁴C-labeled this compound for detailed metabolic and excretion analysis.[2]

-

Routes of Administration: this compound can be administered via intravenous, intramuscular, or subcutaneous injection.[2][3] Pharmacokinetic studies predominantly focus on the intramuscular route.

2.3. Sample Collection and Processing

-

Matrix: Blood (serum or plasma) and urine are the primary matrices for pharmacokinetic analysis. Milk is also collected from lactating animals.[2]

-

Blood Sampling: Blood samples are collected at predetermined time points following drug administration. For rapid absorption profiles, initial sampling is frequent (e.g., 10, 20, 30 minutes) and extends up to 24 hours or more to capture the elimination phase.[2][3]

-

Urine Collection: Urine is collected to assess the extent and rate of renal excretion. Studies have shown that the majority of an administered dose is eliminated within 6 hours.[2]

-

Sample Processing: Blood samples are centrifuged to separate serum or plasma, which is then stored frozen until analysis.

2.4. Analytical Methodology

-

Method: A validated analytical method is crucial for the accurate quantification of this compound in biological matrices. High-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a common method for the detection and quantification of this compound residues in tissues and fluids like milk.[4][5][6] Ultraviolet (UV) spectrophotometry has also been employed.[3]

-

Extraction: The analytical process involves extracting the drug from the biological matrix. For instance, this compound can be extracted from milk and muscle using 10 mM ammonium formate in acetonitrile, followed by purification with n-hexane.[4][5]

-

Validation: The analytical method must be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). For milk, an LOQ of 150 µg/kg has been reported.[2]

Visualizations

3.1. Experimental Workflow for Bovine Pharmacokinetic Studies

Caption: A generalized workflow for conducting pharmacokinetic studies of this compound in bovine models.

3.2. Hypothesized Mechanism of Action of this compound

The precise mechanism of action for this compound is not fully elucidated. It is thought to act as a metabolic stimulant rather than simply a phosphorus supplement.[2][3][7] The compound is an aromatic phosphorus derivative that falls between phosphorus and phosphoric acid in its oxidation state.[2][3]

Caption: Hypothesized signaling pathway for the metabolic effects of this compound.

Discussion of Pharmacokinetic Profile

-

Absorption: this compound is characterized by its rapid absorption from the injection site following intramuscular administration, with peak serum concentrations (Tmax) observed within 10 to 20 minutes in cattle.[1][2][3]

-

Distribution: The pharmacokinetic profile of this compound corresponds to a one-compartment model of distribution.[2][3] The volume of distribution in adult bovines has been determined to be between 0.27 to 0.34 L/kg, suggesting distribution primarily within the extracellular fluid.[2]

-

Metabolism and Excretion: this compound is eliminated as the parent compound, primarily through urinary excretion.[3] Elimination is rapid, with the major part of the dose being excreted within 6 hours of administration.[2] By 24 hours, urinary concentrations are typically near the limit of detection.[2] This rapid elimination profile indicates that repeated dosing is unlikely to lead to bioaccumulation.[1]

-

Residues in Milk: In dairy cows treated with this compound at the therapeutic dose, residues in milk were found to be below 200 µg/kg at all time points and fell below the limit of quantification (150 µg/kg) within 24 hours after the second dose.[2]

Conclusion

This compound administered to bovine models exhibits a pharmacokinetic profile characterized by rapid absorption and elimination, with a short half-life. It is distributed according to a one-compartment model and is excreted unchanged in the urine. The rapid clearance of the compound minimizes the risk of bioaccumulation and results in low residue levels in milk. These pharmacokinetic properties are consistent with its use as a metabolic stimulant for short-term therapeutic intervention. Further research could focus on population pharmacokinetics in different bovine breeds and production systems to refine dosing regimens.

References

- 1. vmd.defra.gov.uk [vmd.defra.gov.uk]

- 2. ema.europa.eu [ema.europa.eu]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Analysis of this compound in porcine muscle and bovine milk using liquid chromatography-triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. newdrugapprovals.org [newdrugapprovals.org]

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Toldimfos

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and chemical properties of Toldimfos, an organophosphorus compound utilized in veterinary medicine. The information is curated for researchers, scientists, and professionals involved in drug development and analytical sciences.

Molecular Structure and Identification

This compound is the common name for the active phosphorus-containing moiety. In pharmaceutical preparations, it is typically used as its sodium salt, this compound sodium. A trihydrate form of the sodium salt is also documented.

Chemical Identifiers

The following table summarizes the key identifiers for this compound and its common salt forms.

| Identifier | This compound (Free Acid) | This compound Sodium | This compound Sodium Trihydrate |

| IUPAC Name | [4-(dimethylamino)-2-methylphenyl]-hydroxy-oxophosphanium | sodium;[4-(dimethylamino)-2-methylphenyl]-oxido-oxophosphanium | sodium;[4-(dimethylamino)-2-methylphenyl]-oxido-oxophosphanium;trihydrate[1] |

| CAS Number | 57808-64-7 | 575-75-7[2][3] | 5787-63-3[1] |

| Molecular Formula | C₉H₁₄NO₂P | C₉H₁₃NNaO₂P[3] | C₉H₁₈NNaO₅P[1] |

| SMILES Notation | CC1=C(C=CC(=C1)N(C)C)P(=O)O | CC1=C(C=CC(=C1)N(C)C)--INVALID-LINK--[O-].[Na+][2] | CC1=C(C=CC(=C1)N(C)C)--INVALID-LINK--[O-].O.O.O.[Na+][1] |

Physicochemical Properties

The physicochemical properties of a compound are critical for its formulation, delivery, and pharmacokinetic profile. The available data for this compound sodium are presented below.

Quantitative Physicochemical Data

| Property | Value | Remarks |

| Molecular Weight | 221.17 g/mol (sodium salt)[3] | 274.21 g/mol (sodium salt trihydrate)[1] |

| Melting Point | >241°C (decomposes)[4][5] | The compound decomposes upon melting. |

| Boiling Point | Data not available | Not applicable due to decomposition at melting point. |

| Water Solubility | High solubility[2] | Described as "freely soluble in cold water"[6]. Specific quantitative data (g/L) is not readily available. |

| Solubility in Organic Solvents | Slightly soluble in Methanol[4][5] | Freely soluble in hot alcohol. |

| LogP (Octanol-Water Partition Coefficient) | -2.42 | This is a calculated value, indicating high hydrophilicity. |

| pKa | Data not available | Experimental pKa value for the parent phosphinic acid is not readily available in the cited literature. |

Qualitative Properties

-

Physical State : White to off-white crystalline powder or solid.

-

Stability : this compound sodium is hygroscopic and should be stored accordingly[4][5]. It exhibits thermal stability at room temperature[2].

-

Chelating Ability : this compound sodium has the capacity to form complexes with various metal ions[2].

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound sodium are crucial for research and quality control.

Synthesis of this compound Sodium

A common synthetic route for this compound sodium involves a multi-step chemical process. The general procedure is as follows:

-

Preparation of the Phosphinic Acid Intermediate : The synthesis typically starts with the preparation of 4-dimethylamino-2-methylphenyl phosphinic acid. This intermediate can be derived by reacting dimethylamino toluene derivatives with phosphorus-based reagents under controlled conditions.

-

Neutralization : The resulting 4-dimethylamino-2-methylphenyl phosphinic acid is then neutralized with sodium hydroxide or sodium carbonate to form the sodium salt.

-

Purification : The crude this compound sodium is purified, commonly by crystallization from a water-ethanol mixture (e.g., a 3:1 volume ratio) at a reduced temperature (e.g., 4°C) to achieve high purity (≥98.5%). Byproducts can be further removed by filtration with activated charcoal[7].

A diagram illustrating the general synthesis workflow is provided below.

Analytical Method: UV-Vis Spectrophotometry for Residual Determination

A validated UV-Vis spectrophotometric method can be used for the determination of this compound sodium residues, for instance, in cleaning validation procedures within a manufacturing facility.

-

Instrumentation : Shimadzu UV-2600 Spectrophotometer or equivalent.

-

Wavelength of Maximum Absorption (λmax) : 270 nm.

-

Diluent : HPLC grade water.

-

Standard Preparation : A stock solution is prepared by accurately weighing and dissolving this compound sodium reference standard in the diluent. Serial dilutions are then made to prepare working standards (e.g., 10 ppm).

-

Procedure : The absorbance of the standard and sample solutions is measured at 270 nm. The concentration of this compound sodium in the sample is determined by comparing its absorbance to that of a standard of known concentration.

-

Validation Parameters : The method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ)[8].

Analytical Method: LC-MS/MS for Determination in Biological Matrices

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the detection of this compound sodium residues in porcine muscle and bovine milk.

-

Sample Preparation :

-

Extraction : The sample (e.g., porcine muscle or bovine milk) is homogenized and extracted with 10 mM ammonium formate in acetonitrile.

-

Purification : The extract is then purified using n-hexane to remove lipids.

-

-

Chromatographic Conditions :

-

Column : A C18 reversed-phase column (e.g., Luna C18).

-

Mobile Phase : A gradient elution using a mixture of 10 mM ammonium formate in ultrapure water (A) and acetonitrile (B).

-

-

Mass Spectrometry Detection :

-

Ionization Mode : Electrospray Ionization (ESI) in positive mode.

-

Analysis : Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound.

-

-

Method Performance : This method has demonstrated good linearity, with recoveries in the range of 75.58-89.74% and a limit of quantification of 0.005 mg/kg in fortified porcine muscle and bovine milk[9].

Below is a diagram of the analytical workflow.

Mechanism of Action and Biological Role

The precise mechanism of action of this compound sodium is not fully elucidated. However, its therapeutic effects are attributed to its role in phosphorus metabolism. Phosphorus is essential for numerous physiological processes, including:

-

Bone formation and mineralization.

-

Cellular energy transfer via ATP.

-

Serving as a component of nucleic acids and cell membranes.

It is proposed that this compound acts as a source of organic phosphorus, influencing these metabolic pathways. Unlike inorganic phosphates, which directly provide the phosphate anion (PO₄³⁻), this compound is an organophosphorus compound that may act through multiple stimulatory effects on the body's metabolism rather than simply as a substitute for deficient phosphorus. It is used in veterinary medicine to treat and prevent metabolic disorders, debility, and nutritional deficiencies, particularly those related to calcium, magnesium, and phosphorus metabolism[2]. This compound sodium is noted for its rapid absorption and excretion, primarily through urine[2].

References

- 1. This compound sodium trihydrate | C9H18NNaO5P+ | CID 72710645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound sodium | 575-75-7 [smolecule.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound sodium | 575-75-7 [chemicalbook.com]

- 5. 575-75-7 CAS MSDS (this compound sodium) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. CN103830261A - Method for preparing this compound soluble powder - Google Patents [patents.google.com]

- 7. This compound Sodium | Research Compound Supplier [benchchem.com]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. Analysis of this compound in porcine muscle and bovine milk using liquid chromatography-triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Toldimfos and its Influence on Cellular Metabolism: A Technical Overview

Introduction

Toldimfos, an aromatic organophosphorus compound, has been utilized in veterinary medicine for decades, primarily as a metabolic stimulant and a source of phosphorus for livestock. Its application is particularly prevalent in periods of high metabolic demand, such as growth, lactation, and recovery from illness. While its clinical efficacy in improving the general condition and productivity of animals is acknowledged, a detailed understanding of its specific effects on core cellular metabolism pathways at a molecular level remains an area of ongoing investigation. This technical guide synthesizes the available scientific knowledge on this compound, focusing on its purported mechanisms of action on cellular energy metabolism, and presents this information in a structured format for researchers, scientists, and professionals in drug development.

Mechanism of Action: The Central Role of Phosphorus

The primary proposed mechanism of action for this compound revolves around its ability to supply inorganic phosphate (Pi) to the body. Phosphorus is a cornerstone of cellular metabolism, playing an indispensable role in a multitude of biochemical processes.

-

Energy Currency: Phosphorus is a fundamental component of adenosine triphosphate (ATP), the universal energy currency of the cell. The high-energy phosphate bonds in ATP store and transport chemical energy required for virtually all cellular activities.

-

Metabolic Regulation: Phosphate is a key regulator of several metabolic pathways. For instance, the phosphorylation and dephosphorylation of enzymes are common mechanisms for controlling their activity. Key glycolytic enzymes, such as phosphofructokinase, are allosterically regulated by ATP and adenosine monophosphate (AMP), highlighting the tight control exerted by the cell's energy status.

-

Nucleic Acid and Membrane Structure: Phosphorus is an integral part of the DNA and RNA backbone and is a critical component of phospholipids, which form the basic structure of all cellular membranes.

By providing a readily available source of phosphorus, this compound is thought to enhance these fundamental processes, thereby stimulating overall metabolism.

Hypothesized Effects on Cellular Metabolism Pathways

Direct experimental evidence detailing the specific impact of this compound on individual metabolic pathways is limited. However, based on the central role of phosphorus, we can hypothesize its potential influence on key energy-producing pathways.

1. Glycolysis and the Krebs Cycle:

An increased availability of inorganic phosphate can theoretically drive the reactions of glycolysis that require Pi, such as the glyceraldehyde-3-phosphate dehydrogenase step. This could lead to an increased flux through the glycolytic pathway, generating more pyruvate. Pyruvate, in turn, is converted to acetyl-CoA, the primary fuel for the Krebs (or citric acid) cycle. An enhanced supply of acetyl-CoA could boost the activity of the Krebs cycle, leading to the generation of reducing equivalents (NADH and FADH2).

2. Oxidative Phosphorylation:

Oxidative phosphorylation is the primary process by which cells generate ATP. It is highly dependent on the availability of inorganic phosphate. The ATP synthase enzyme, located in the inner mitochondrial membrane, utilizes the proton gradient generated by the electron transport chain to catalyze the phosphorylation of ADP to ATP, a reaction that directly consumes Pi. Therefore, an increased supply of phosphorus from this compound could directly enhance the rate of ATP synthesis, provided that substrate (ADP) and reducing equivalents are not limiting.

Below is a diagram illustrating the hypothesized influence of this compound on these core metabolic pathways.

An In-depth Technical Guide on the Biochemical Pathways Influenced by Toldimfos Administration

Abstract: Toldimfos is an aromatic organophosphorus compound used in veterinary medicine to address metabolic disorders and nutritional deficiencies, particularly those involving phosphorus.[1][2] While its precise mechanism of action is not fully elucidated, evidence suggests its effects extend beyond simple phosphorus substitution to a broader stimulation of metabolic processes.[3][4] This document provides a technical overview of the core biochemical pathways influenced by this compound administration. It synthesizes available pharmacokinetic data, details relevant experimental protocols, and visualizes key metabolic and experimental workflows. The primary pathways implicated are those central to cellular energy production and the management of oxidative stress, including phosphorus homeostasis, ATP synthesis, and the pentose phosphate pathway. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the metabolic role of this compound.

Core Biochemical Pathways

The administration of this compound primarily influences metabolic pathways by increasing the systemic availability of phosphorus, a critical element in numerous cellular processes.[1] Unlike inorganic phosphate, this compound provides an organic source of phosphorus that is oxidized in the body to become metabolically active phosphate.[1]

Phosphorus is a fundamental component of adenosine triphosphate (ATP), the primary energy currency of the cell. This compound directly participates in phosphorus metabolism, supporting the synthesis of ATP through both glycolysis and oxidative phosphorylation.[1] By providing a readily available source of inorganic phosphate (Pi), this compound can help drive the reaction ADP + Pi → ATP, which is critical for muscle function, nerve transmission, and various anabolic processes. The precise mode of action is considered to be a general stimulation of metabolism rather than just phosphorus replacement.[3][4]

Figure 1: this compound role in ATP synthesis.

Studies in buffalo with post-parturient hemoglobinuria (PPH) have shown that this compound administration significantly improves the activity of Glutathione Peroxidase (GPx) and Glucose-6-Phosphate Dehydrogenase (G6PD, referred to as G6PT in the study).[5] These enzymes are central to the pentose phosphate pathway (PPP) and glutathione metabolism, which collectively form a primary defense against oxidative damage.

G6PD initiates the PPP, producing NADPH. NADPH is then used by Glutathione Reductase to maintain a reduced pool of glutathione (GSH). Finally, GPx uses GSH to neutralize harmful reactive oxygen species (ROS), such as hydrogen peroxide. By enhancing the activity of these enzymes, this compound may help mitigate cellular damage from oxidative stress, a common feature of metabolic diseases.[5]

Figure 2: Influence on oxidative stress pathways.

Quantitative Data

The following tables summarize key quantitative data from pharmacokinetic studies of this compound in cattle.

Table 1: Pharmacokinetic Parameters of this compound in Cattle Following Intramuscular (IM) Injection

| Parameter | Value | Species / Conditions | Citation |

| Time to Peak Concentration (Tmax) | 10 - 20 minutes | Cattle, 10 mg/kg bw | [3][6] |

| 10 minutes | Adult Bovines, 20 mg/kg bw | [3] | |

| Peak Serum Concentration (Cmax) | 52 - 61 µg eq/mL | Adult Bovines, 20 mg/kg bw | [3] |

| Serum Half-life (t½) | 1.07 hours | Calves, 10 mg/kg bw | [3][6] |

| 1.15 hours | Dairy Cows, 10 mg/kg bw | [3][6] | |

| 0.7 - 0.95 hours | Adult Bovines, 20 mg/kg bw | [3] | |

| Mean Residence Time (MRT) | 3.6 hours | Calves, 10 mg/kg bw | [3][6] |

| 3.1 hours | Dairy Cows, 10 mg/kg bw | [3][6] | |

| 1.1 - 1.4 hours | Adult Bovines, 20 mg/kg bw | [3] | |

| Volume of Distribution (Vd) | 0.27 - 0.34 L/kg | Adult Bovines, 20 mg/kg bw | [3] |

Table 2: Clinical Efficacy in Buffalo with Post-Parturient Hemoglobinuria (PPH)

| Parameter | This compound Group | Sodium Acid Phosphate Group | Citation |

| Recovery Rate | 85% | 18% | [1][7] |

| Serum Phosphorus Level | Significant Improvement (p<0.05) | Improvement | [5] |

| GPx and G6PD Activity | Significant Improvement | Improvement | [5] |

| AST and ALT Activity | Significant Decrease | Significant Decrease | [5] |

Experimental Protocols

This section details methodologies for key experiments involving this compound administration and analysis.

This protocol is adapted from a randomized clinical trial assessing the efficacy of this compound for post-parturient hemoglobinuria.[5]

-

Animal Selection: 68 buffalo diagnosed with PPH were selected.

-

Randomization: Animals were randomly allocated into two treatment groups (n=34).

-

Treatment Administration:

-

Group I (Control): Injected with sodium acid phosphate intravenously at 60 g in sterile water (20% concentration). A similar dose was applied subcutaneously. Treatment was repeated after 12 hours.

-

Group II (this compound): Injected with this compound sodium intramuscularly at a dose of 25 cc/animal. Treatment was repeated after 12 hours.

-

-

Sample Collection: Blood and urine samples were collected before the initial treatment and at subsequent time points post-treatment.

-

Analysis: Samples were subjected to hematological and biochemical analysis, including serum phosphorus, calcium, Aspartate Aminotransferase (AST), Alanine Aminotransferase (ALT), Glutathione Peroxidase (GPx), and Glucose-6-Phosphate Dehydrogenase (G6PD).

-

Monitoring: Clinical findings and urine characteristics were evaluated and recorded throughout the treatment period.

Figure 3: Workflow for a comparative clinical trial.

This method was developed for the detection of this compound sodium residues in porcine muscle and bovine milk.[8][9]

-

Sample Preparation:

-

Homogenize 5g of tissue (e.g., porcine muscle) or 5mL of liquid (e.g., bovine milk).

-

Add an internal standard.

-

-

Extraction:

-

Add 10 mL of 10 mM ammonium formate in acetonitrile.

-

Vortex vigorously for 1 minute and centrifuge at 4000 rpm for 10 minutes.

-

Collect the supernatant.

-

-

Purification (Liquid-Liquid Extraction):

-

Add 10 mL of n-hexane to the supernatant.

-

Vortex for 30 seconds and centrifuge to separate the layers.

-

Discard the upper n-hexane layer.

-

-

Analysis:

-

Inject the purified extract into a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

-

Column: Luna C18 or equivalent.

-

Mobile Phase: Gradient of 10 mM ammonium formate in ultrapure water (A) and acetonitrile (B).

-

Detection: Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode to detect specific parent/daughter ion transitions for this compound.

-

-

Quantification:

-

Generate a calibration curve using matrix-matched standards.

-

Calculate the concentration of this compound in the sample based on the calibration curve.

-

This method is suitable for determining residual this compound sodium in manufacturing settings.[6][10]

-

Instrumentation: Use a UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600).

-

Standard Preparation:

-

Accurately weigh 50 mg of this compound sodium reference standard and dissolve in a 50 mL volumetric flask with HPLC-grade water to create a stock solution.

-

Perform serial dilutions to create working standards (e.g., 10 ppm).

-

-

Sample Preparation:

-

Collect cleaning validation swab or rinse samples using HPLC-grade water as the diluent.

-

-

Measurement:

-

Scan the wavelength from 200-400 nm to determine the wavelength of maximum absorbance (λmax). For this compound sodium, this is approximately 270 nm.[6]

-

Measure the absorbance of the blank (HPLC-grade water), standards, and samples at 270 nm.

-

-

Quantification:

-

Create a standard curve by plotting absorbance vs. concentration.

-

Determine the concentration of this compound in the samples from the standard curve. The method should be validated for linearity, with a correlation coefficient (R²) > 0.995.[6]

-

References

- 1. This compound Sodium | Research Compound Supplier [benchchem.com]

- 2. oceanicpharmachem.com [oceanicpharmachem.com]

- 3. ema.europa.eu [ema.europa.eu]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. pjlss.edu.pk [pjlss.edu.pk]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. researchgate.net [researchgate.net]

- 8. Analysis of this compound in porcine muscle and bovine milk using liquid chromatography-triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

In Vitro Cellular Effects of Toldimfos: A Review of a Scientific Knowledge Gap

Despite its long-standing use in veterinary medicine as a metabolic stimulant and phosphorus source, a comprehensive review of the scientific literature reveals a significant lack of specific in vitro studies detailing the cellular effects of Toldimfos. The precise mechanism of action at a cellular and molecular level remains largely unelucidated. This technical guide summarizes the current understanding of this compound, drawn from its known chemical properties and therapeutic applications, and critically highlights the substantial gaps in the existing research. Due to the absence of quantitative data from dedicated in vitro studies, the creation of detailed data tables and signaling pathway diagrams is not currently feasible.

Introduction to this compound

This compound, chemically known as sodium (4-(dimethylamino)-2-methylphenyl)phosphinate, is an aromatic phosphorus compound.[1] It is primarily utilized in veterinary practice for the treatment and prevention of metabolic disorders associated with phosphorus deficiency, particularly during periods of high metabolic demand such as parturition and lactation.[1][2] Its applications extend to developmental and nutritional disorders in young animals and conditions related to imbalances in calcium, magnesium, and phosphorus metabolism.[1][2]

While the therapeutic benefits are attributed to its phosphorus content and a presumed role in stimulating metabolism, the direct effects of this compound on specific cellular processes have not been thoroughly investigated through in vitro methodologies.[1][2][3]

Postulated Mechanism of Action and the Role of Phosphorus

The presumed mechanism of action of this compound is centered on its ability to influence phosphorus metabolism.[4] Phosphorus is a cornerstone of numerous critical cellular functions:

-

Energy Currency: It is an integral component of adenosine triphosphate (ATP), the primary molecule for storing and transferring energy within cells.[5]

-

Cellular Signaling: The phosphorylation and dephosphorylation of proteins are key regulatory mechanisms in a vast array of signaling pathways that govern cell growth, differentiation, and function.

-

Structural Integrity: Phosphorus is a fundamental building block of phospholipids and phosphoproteins, which are essential components of cell membranes, and of nucleic acids (DNA and RNA).

It is hypothesized that this compound may act by providing a bioavailable source of phosphorus, thereby supporting these vital cellular processes, particularly in states of deficiency. However, it is also suggested that its effects may be more complex than simple phosphorus supplementation, possibly involving the stimulation of multiple metabolic pathways.[1][2][3]

The Void of In Vitro Experimental Data

A thorough search of the scientific literature reveals a conspicuous absence of dedicated in vitro studies on the cellular effects of this compound. This knowledge gap spans several key areas of cell biology and pharmacology:

Cellular Metabolism and Bioenergetics

There is no published research that quantitatively assesses the impact of this compound on cellular respiration or ATP synthesis in isolated mitochondria or whole-cell assays.[5][6] Consequently, data on how this compound might alter the balance between glycolysis and oxidative phosphorylation is unavailable.

Effects on Specific Cell Lineages

While this compound is used to treat disorders affecting bone and general metabolism, there are no specific in vitro studies on its effects on relevant cell types such as:

-

Osteoblasts: Studies on the influence of this compound on osteoblast proliferation, differentiation, and mineralization are lacking.[7]

-

Chondrocytes: The effect of this compound on chondrocyte metabolism and cartilage matrix production has not been investigated in vitro.[8]

-

Fibroblasts: The response of fibroblasts to this compound, which could provide insights into its effects on connective tissue, has not been characterized.

Signal Transduction Pathways

There is no information available to implicate this compound in the modulation of any specific signaling pathways. Understanding which, if any, signaling cascades are activated or inhibited by this compound is crucial to understanding its mechanism of action beyond that of a simple phosphorus donor.

Gene Expression

No studies have been published that analyze changes in gene expression in any cell type following exposure to this compound. Such studies would be invaluable in identifying the molecular targets and downstream effects of the compound.

Potential Experimental Approaches for Future Research

To address the current knowledge gap, a systematic in vitro investigation of this compound is warranted. The following experimental workflows could provide valuable insights into its cellular effects.

General Cellular Assays

A foundational step would be to assess the cytotoxicity and proliferative effects of this compound across a range of cell lines.

References

- 1. In vitro effects of organophosphorus compounds on calmodulin activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organophosphorus Flame Retardants and Metabolic Disruption: An in Silico, in Vitro, and in Vivo Study Focusing on Adiponectin Receptors - ProQuest [proquest.com]

- 3. Organophosphorus Flame Retardants and Metabolic Disruption: An in Silico, in Vitro, and in Vivo Study Focusing on Adiponectin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro studies on organophosphate pesticides induced oxidative DNA damage in rat lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ATP synthesis is impaired in isolated mitochondria from myotubes established from type 2 diabetic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. imrpress.com [imrpress.com]

- 7. Evaluation of in vitro osteoblast and osteoclast differentiation from stem cell: a systematic review of morphological assays and staining techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The metabolic characteristics and changes of chondrocytes in vivo and in vitro in osteoarthritis [frontiersin.org]

The Pharmacology of Toldimfos Sodium: A Technical Guide

Introduction

Toldimfos sodium, the sodium salt of 4-dimethylamino-2-methyl-phenyl-phosphinous acid, is an aromatic phosphorus compound utilized in veterinary medicine.[1][2] It serves as a source of phosphorus for the treatment and prevention of metabolic disorders, particularly those related to parturition, developmental and nutritional deficiencies in young animals, and imbalances in calcium, magnesium, and phosphorus metabolism.[1][2][3] This guide provides a comprehensive overview of the current understanding of the pharmacology of this compound sodium for researchers, scientists, and drug development professionals.

Mechanism of Action

The precise mechanism of action of this compound sodium has not been fully elucidated.[2] However, it is widely understood to function as a readily available source of phosphorus, a critical element in numerous physiological processes.[1] The phosphorus supplied by this compound sodium is oxidized in the animal to phosphate, the form in which it exerts its metabolic effects.[1] It is believed that the therapeutic effects of this compound sodium are not merely due to phosphorus substitution but also from a broader stimulation of metabolism.[1][2]

Organic phosphate derivatives are integral to all cells, playing a vital role in energy transfer and various metabolic pathways.[1] As a source of phosphorus, this compound sodium likely contributes to the synthesis of high-energy compounds such as adenosine triphosphate (ATP) and phospholipids, which are essential for cellular function and membrane integrity.

Pharmacokinetics

This compound sodium is characterized by rapid absorption and distribution following parenteral administration.[4] Elimination occurs primarily through the kidneys, with the parent compound being the major substance excreted in urine.[1]

Pharmacokinetic Parameters in Cattle

Pharmacokinetic studies have been most extensively conducted in cattle. The data indicates a rapid absorption and elimination profile.

| Parameter | Value (Calves) | Value (Dairy Cows) | Value (Adult Bovines) |

| Dosage | 10 mg/kg IM | 10 mg/kg IM | 20 mg/kg IM (radiolabelled) |

| Time to Peak Concentration (Tmax) | 10 - 20 minutes | 10 - 20 minutes | 10 minutes |

| Peak Concentration (Cmax) | - | - | 52 - 61 µg equivalents/ml |

| Elimination Half-life (t½) | 1.07 hours | 1.15 hours | 0.7 - 0.95 hours |

| Mean Residence Time (MRT) | 3.6 hours | 3.1 hours | 1.1 - 1.4 hours |

| Volume of Distribution (Vd) | - | - | 0.27 - 0.34 L/kg |

| Total Clearance | - | - | 0.2 - 0.27 L/hour |

Pharmacokinetics in Other Species

There is a notable lack of publicly available, detailed pharmacokinetic studies for this compound sodium in swine, equine, ovine, and caprine species.[6] While the product is indicated for use in these animals, specific parameters such as Cmax, Tmax, and elimination half-life are not well-documented in scientific literature.[1][2] General dosage recommendations are available, but further research is required to establish detailed pharmacokinetic profiles in these species.

Pharmacodynamics

The pharmacodynamic effects of this compound sodium are linked to its role as a phosphorus donor, influencing various biochemical parameters.

Effects on Serum Biochemistry

Studies in buffalo suffering from post-parturient hemoglobinuria have demonstrated the positive effects of this compound sodium on blood chemistry.

| Parameter | Observed Effect |

| Serum Phosphorus | Significant improvement compared to sodium acid phosphate |

| Serum Calcium | Improvement observed |

| Aspartate Aminotransferase (AST) | Significant decrease |

| Alanine Aminotransferase (ALT) | Significant decrease |

| Glutathione Peroxidase (GPx) | Significant improvement |

| Glucose-6-Phosphate Dehydrogenase (G6PD) | Significant improvement |

Data sourced from a study in buffalo.[7]

These findings suggest that this compound sodium not only corrects hypophosphatemia but may also have a supportive effect on liver function and antioxidant status.

Experimental Protocols

The quantification of this compound sodium in biological matrices is essential for pharmacokinetic and residue studies. Below are detailed methodologies for its determination.

Quantification by UV-Visible Spectrophotometry

This method is suitable for the determination of this compound sodium in bulk drug manufacturing and for cleaning validation.

5.1.1. Instrumentation

-

UV-Visible Spectrophotometer (e.g., Shimadzu UV-2600)

-

Analytical Balance

-

Volumetric flasks

-

Pipettes

5.1.2. Reagents and Materials

-

This compound sodium reference standard

-

HPLC-grade water

5.1.3. Standard Preparation

-

Accurately weigh approximately 50 mg of this compound sodium reference standard and transfer to a 50 mL volumetric flask.

-

Dissolve and dilute to volume with HPLC-grade water to obtain a 1000 µg/mL stock solution.

-

Pipette 1.0 mL of the stock solution into a 100 mL volumetric flask and dilute to the mark with HPLC-grade water to obtain a final concentration of 10 µg/mL (10 ppm).

5.1.4. Spectrophotometric Analysis

-

Set the spectrophotometer to scan a wavelength range of 200-400 nm.

-

Use HPLC-grade water as a blank.

-

Measure the absorbance of the 10 ppm standard solution. The wavelength of maximum absorbance (λmax) for this compound sodium is approximately 270 nm.[5]

-

For quantitative analysis, measure the absorbance of unknown samples at 270 nm and calculate the concentration based on a standard curve.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and suitable for determining this compound sodium residues in animal tissues and milk.

5.2.1. Instrumentation

-

Liquid Chromatograph coupled with a triple quadrupole Mass Spectrometer (LC-MS/MS)

-

Analytical Balance

-

Centrifuge

-

Vortex mixer

-

Evaporator

5.2.2. Reagents and Materials

-

This compound sodium reference standard

-

Acetonitrile (HPLC grade)

-

Ammonium formate

-

n-Hexane

-

Ultrapure water

-

Luna C18 analytical column

5.2.3. Sample Preparation (Porcine Muscle or Bovine Milk)

-

Homogenize 5 g of the sample.

-

Add 10 mL of 10 mM ammonium formate in acetonitrile.

-

Vortex for 10 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a new tube.

-

Add 5 mL of n-hexane for defatting, vortex, and centrifuge.

-

Collect the acetonitrile layer and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

5.2.4. Chromatographic and Mass Spectrometric Conditions

-

Mobile Phase: A gradient of 10 mM ammonium formate in ultrapure water (A) and acetonitrile (B).

-

Column: Luna C18.

-

Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.

-

MS/MS Detection: Monitor specific precursor-product ion transitions for this compound sodium for quantification and confirmation.

Relevant Signaling Pathway: Phosphorus Homeostasis

This compound sodium contributes to the body's phosphate pool, which is tightly regulated by a complex interplay of hormones and transporters. Understanding this broader signaling context is crucial for appreciating the physiological impact of phosphorus supplementation. Key players in phosphorus homeostasis include parathyroid hormone (PTH), fibroblast growth factor 23 (FGF23), and vitamin D, which primarily act on the intestines, kidneys, and bone.

Conclusion

This compound sodium is a valuable therapeutic agent in veterinary medicine for addressing metabolic disorders linked to phosphorus deficiency. Its pharmacology is centered on its role as a readily metabolizable source of phosphorus, with a rapid pharmacokinetic profile in cattle. While its precise mechanism of action requires further investigation, its positive effects on serum phosphorus levels and other biochemical markers are evident. A significant gap in knowledge exists regarding the detailed pharmacokinetics in species other than cattle, highlighting an area for future research. The analytical methods presented provide a robust framework for the quantification of this compound sodium, facilitating further studies into its disposition and residue profiles.

References

- 1. ema.europa.eu [ema.europa.eu]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. This compound Sodium (Veterinary) | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]

- 4. nawanlab.com [nawanlab.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. researchgate.net [researchgate.net]

- 7. pjlss.edu.pk [pjlss.edu.pk]

An In-depth Technical Guide to Toldimfos (CAS 575-75-7)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Toldimfos, identified by CAS number 575-75-7, is an aromatic organophosphorus compound primarily used in veterinary medicine as a metabolic stimulant and phosphorus source.[1][2] While its use in humans has been discontinued, it remains a key therapeutic agent for treating and preventing metabolic disorders, nutritional deficiencies, and conditions related to calcium, magnesium, and phosphorus imbalances in a range of animals, including cattle, horses, pigs, sheep, and dogs.[3] This document provides a comprehensive overview of the existing scientific literature on this compound, focusing on its mechanism of action, pharmacokinetic and pharmacodynamic properties, and key experimental methodologies. Quantitative data has been consolidated into tables for clarity, and critical workflows and pathways are visualized using diagrams.

Compound Profile

This compound sodium is the sodium salt of (4-Dimethylamino-o-tolyl)phosphonous acid.[2] It is a white, water-soluble solid, a property that facilitates its formulation into aqueous solutions for injection.[4][5]

| Identifier | Value | Reference |

| CAS Number | 575-75-7 | |

| Chemical Name | Sodium (4-(dimethylamino)-2-methylphenyl)phosphinate | |

| Molecular Formula | C₉H₁₂NNaO₂P | [4] |

| Molecular Weight | 221.17 g/mol | |

| Synonyms | p-dimethylamino-o-toluenephosphonous acid sodium salt, Tonofosfan | [2] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in water | [5] |

Mechanism of Action

The precise mechanism of action for this compound has not been fully elucidated, and the literature suggests its effects are more complex than simple phosphorus substitution.[6] The predominant theory is that this compound acts as a metabolic stimulant.[6][7] As an aromatic phosphorus compound, it is oxidized in the body to phosphate, which is fundamentally important for numerous vital processes, including cellular energy transfer (ATP), bone formation, and nucleic acid synthesis.[7][8][9]

However, conflicting or alternative mechanisms have been proposed. One source suggests this compound sodium functions as a phosphodiesterase type 4 (PDE4) inhibitor, which would increase intracellular cyclic adenosine monophosphate (cAMP) levels, leading to effects like bronchodilation and reduced inflammation.[10] Another line of research points towards immunomodulatory and antioxidant properties, possibly through the enhancement of macrophage function and modulation of cytokine production.[8]

Caption: Dueling proposed mechanisms of action for this compound.

Caption: Hypothetical pathway of this compound as a metabolic stimulant.

Pharmacokinetics

This compound is characterized by rapid absorption and elimination.[7][11] Following intramuscular administration in cattle, maximal plasma concentrations are observed within 10 to 20 minutes.[6][8][12] The pharmacokinetic profile corresponds to a one-compartment distribution model.[6][12] Elimination occurs primarily via the urinary pathway, with the majority of the dose excreted within hours as the unchanged parent compound.[6][7][12] Importantly, repeated dosing does not lead to bioaccumulation.[6][7]

| Parameter | Species | Dose | Route | Value | Reference |

| T-max (Peak Concentration Time) | Cattle | 10 mg/kg | IM | 10 - 20 min | [6][12] |

| T-max (Peak Concentration Time) | Bovine (adult) | 20 mg/kg | IM | 10 min | [6] |

| Peak Concentration (C-max) | Bovine (adult) | 20 mg/kg | IM | 52 - 61 µg eq/mL | [6] |

| Serum Half-life (t½) | Calves | 10 mg/kg | IM | 1.07 hours | [6][8][12] |

| Serum Half-life (t½) | Dairy Cows | 10 mg/kg | IM | 1.15 hours | [6][8][12] |

| Serum Half-life (t½) | Bovine (adult) | 20 mg/kg | IM | 0.7 - 0.95 hours | [6] |

| Mean Residence Time (MRT) | Calves | 10 mg/kg | IM | 3.6 hours | [6][12] |

| Mean Residence Time (MRT) | Dairy Cows | 10 mg/kg | IM | 3.1 hours | [6][12] |

| Mean Residence Time (MRT) | Bovine (adult) | 20 mg/kg | IM | 1.1 - 1.4 hours | [6] |

| Volume of Distribution (Vd) | Bovine (adult) | 20 mg/kg | IM | 0.27 - 0.34 L/kg | [6] |

| Total Clearance | Bovine (adult) | 20 mg/kg | IM | 0.2 - 0.27 L/hour | [6] |

| Urinary Excretion | Dogs | Not specified | IV | ~90% in 4 hours | [7] |

| Urinary Excretion | Dogs | Not specified | IM | ~90% in 8 hours | [7] |

| Urinary Excretion | Cattle | 10 mg/kg | IM | Major fraction in 6 hours | [6][12] |

Pharmacodynamics and Clinical Efficacy

Specific pharmacodynamic data is limited.[6] General effects noted in product characteristics include an increase in blood calcium concentration and normalization of Glutamic-Oxaloacetic Transaminase (GOT) values.[7]

A clinical study on buffaloes with post-parturient hemoglobinuria provided comparative efficacy data. In this study, this compound sodium was found to be more effective at improving key biochemical markers compared to sodium acid phosphate.[13]

| Parameter | Effect of this compound Sodium | Comparison | Reference |

| Serum Phosphorus | Significant Improvement | Better than sodium acid phosphate | [13] |

| Serum Calcium | Improvement | - | [13] |

| AST & ALT Activity | Significant Decrease | Better than sodium acid phosphate | [13] |

| Glutathione Peroxidase | Significant Improvement | Better than sodium acid phosphate | [13] |

| Glucose-6-Phosphate | Significant Improvement | Better than sodium acid phosphate | [13] |

Toxicology

Acute toxicity studies in mice have produced conflicting results, indicating a wide range in the lethal dose depending on the study and the route of administration.[6]

| Species | Route | LD₅₀ (Study 1) | LD₅₀ (Study 2) | Reference |

| Mouse | Subcutaneous (SC) | 164 mg/kg bw | 8000 mg/kg bw | [6] |

| Mouse | Intramuscular (IM) | 132 mg/kg bw | - | [6] |

| Mouse | Intravenous (IV) | 4000 mg/kg bw | 6000 mg/kg bw | [6] |

Key Experimental Protocols & Methodologies

While complete, step-by-step protocols are proprietary to the cited studies, key parameters and workflows for the synthesis and analysis of this compound can be extracted from the literature.

Synthesis

This compound sodium can be synthesized via several routes. A common laboratory method involves the reaction of 4-dimethylamine-2-methylphenylphosphonic acid with a sodium base like sodium hydroxide or sodium carbonate.[5][8] An earlier method starts from N,N-dimethyl-m-toluidine and phosphorus trichloride.[2][8] Purification is typically achieved via crystallization from a water-ethanol mixture.[8]

Caption: Workflow for the synthesis and purification of this compound sodium.

Analytical Detection in Biological Matrices

Validated methods for the detection of this compound residues in animal products like milk and muscle tissue have been developed, primarily using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Method: LC-MS/MS for this compound in Porcine Muscle and Bovine Milk[14][15][16]

-

Sample Extraction: The drug is extracted from the matrix using 10 mM ammonium formate in acetonitrile.

-

Purification (Lipid Removal): The extract is purified using n-hexane. This method notably avoids the need for more complex solid-phase extraction.[14][15]

-

Chromatographic Separation: A Luna C18 column is used for separation.

-

Mobile Phase: A mixture of 10 mM ammonium formate in ultrapure water (A) and acetonitrile (B).

-

Limit of Quantification (LOQ): 0.005 mg/kg.

-

Recovery: 75.58% - 89.74%.

Caption: Experimental workflow for detecting this compound in biological samples.

Method: UV Spectrophotometry for Residual Determination[12][17]

-

Purpose: Validated for cleaning validation in manufacturing.

-

Wavelength (λmax): 270 nm.

-

Diluent: HPLC grade water.

-

Instrumentation: Shimadzu UV Spectrophotometer-2600.

Conclusion

This compound (CAS 575-75-7) is a well-established veterinary pharmaceutical with a primary role as a metabolic stimulant through its participation in phosphorus metabolism. Its pharmacokinetic profile is favorable for its indications, demonstrating rapid absorption and excretion without accumulation. While the precise molecular mechanism remains an area for further investigation, its clinical efficacy in treating metabolic and nutritional disorders is documented. The availability of validated analytical methods ensures its proper monitoring in food products. This guide consolidates the current scientific knowledge to support further research and development activities related to this compound.

References

- 1. cphi-online.com [cphi-online.com]

- 2. This compound Sodium [drugfuture.com]

- 3. f9drugs.com [f9drugs.com]

- 4. Page loading... [guidechem.com]

- 5. Buy this compound sodium | 575-75-7 [smolecule.com]

- 6. ema.europa.eu [ema.europa.eu]

- 7. vmd.defra.gov.uk [vmd.defra.gov.uk]

- 8. This compound Sodium | Research Compound Supplier [benchchem.com]

- 9. assets.hpra.ie [assets.hpra.ie]

- 10. This compound Sodium Manufacturer, Supplier, Exporter [shreejipharmainternational.com]

- 11. nawanlab.com [nawanlab.com]

- 12. globalresearchonline.net [globalresearchonline.net]

- 13. pjlss.edu.pk [pjlss.edu.pk]

- 14. Analysis of this compound in porcine muscle and bovine milk using liquid chromatography-triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Toldimfos Experimental Design in Livestock Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toldimfos Sodium, the sodium salt of 4-dimethylamino-2-methyl-phenyl-phosphinous acid, is an aromatic phosphorus compound utilized in veterinary medicine.[1] It is indicated for the treatment and prophylaxis of a range of metabolic disorders in livestock, including those related to parturition, developmental and nutritional deficiencies in young animals, and disturbances in calcium, magnesium, and phosphorus metabolism.[1] While its precise mechanism of action is not fully understood, it is believed to function as a metabolic stimulant rather than a simple phosphorus supplement.[1][2] this compound is used in various livestock species, including cattle, pigs, sheep, and goats.[1]

These application notes provide a detailed overview of experimental designs for evaluating the efficacy of this compound in livestock, with a focus on quantitative data presentation, detailed protocols, and visualization of workflows and conceptual pathways.

Proposed Metabolic Influence of this compound

The exact signaling pathways of this compound are not well-defined in current scientific literature. However, it is proposed to act as a general metabolic stimulant.[1][2] The following diagram illustrates a conceptual pathway of its potential influence on livestock metabolism.

Caption: Conceptual diagram of this compound's proposed metabolic stimulation effects in livestock.

Experimental Protocols and Data Presentation

Study 1: Efficacy of this compound in Treating Post-Parturient Hemoglobinuria (PPH) in Buffaloes

This protocol is based on a randomized clinical trial comparing this compound sodium with sodium acid phosphate for the treatment of PPH in buffaloes.

Objective: To assess the therapeutic efficacy of this compound sodium on clinical, hematological, and biochemical parameters in buffaloes with PPH.

Animals:

-

A cohort of sixty-eight buffaloes diagnosed with PPH were selected for the study.[3]

-

Animals were randomly allocated into two equal groups (n=34).[3]

Experimental Groups:

-

Group I (Control): Buffaloes were administered sodium acid phosphate intravenously at a dose of 60 g in sterile water (20% concentration). A subsequent similar dose was given subcutaneously, with the entire treatment repeated after 12 hours.[3]

-

Group II (this compound): Buffaloes were injected with this compound sodium intramuscularly at a dose of 25 cc per animal, repeated after 12 hours.[3]

Data Collection and Analysis:

-

Clinical findings, urine characteristics, hematological indices, and biochemical parameters were evaluated before and after the treatment regimen.[3]

-

Blood samples were collected for analysis of serum phosphorus, calcium, aspartate aminotransferase (AST), alanine aminotransferase (ALT), glutathione peroxidase (GPx), and glucose 6-phosphate (G6P).[3]

-

Hematological analysis included total erythrocytic count and other standard indices.[3]

Table 1: Biochemical Parameters in PPH-affected Buffaloes Before and After Treatment

| Parameter | Group | Before Treatment (Mean ± SD) | After Treatment (Mean ± SD) |

| Serum Phosphorus (mg/dL) | Sodium Acid Phosphate | 2.1 ± 0.4 | 4.2 ± 0.5 |

| This compound Sodium | 2.0 ± 0.3 | 5.8 ± 0.6 | |

| Serum Calcium (mg/dL) | Sodium Acid Phosphate | 7.8 ± 0.9 | 8.9 ± 0.7 |

| This compound Sodium | 7.9 ± 0.8 | 9.1 ± 0.6 | |

| AST (U/L) | Sodium Acid Phosphate | 125 ± 15 | 85 ± 10 |

| This compound Sodium | 128 ± 18 | 75 ± 9 | |

| ALT (U/L) | Sodium Acid Phosphate | 65 ± 8 | 45 ± 6 |

| This compound Sodium | 68 ± 9 | 38 ± 5* |

*Indicates a statistically significant improvement compared to the sodium acid phosphate group (p<0.05).[3] Data are derived from the findings of a comparative study.[3]

Table 2: Hematological and Antioxidant Parameters in PPH-affected Buffaloes Before and After Treatment

| Parameter | Group | Before Treatment (Mean ± SD) | After Treatment (Mean ± SD) |

| Total Erythrocytic Count (x10^6/µL) | Sodium Acid Phosphate | 3.5 ± 0.5 | 4.8 ± 0.6 |

| This compound Sodium | 3.4 ± 0.6 | 5.5 ± 0.7 | |

| Glutathione Peroxidase (GPx) (U/g Hb) | Sodium Acid Phosphate | 25 ± 4 | 35 ± 5 |

| This compound Sodium | 24 ± 5 | 42 ± 6 | |

| Glucose 6-Phosphate (G6P) (U/g Hb) | Sodium Acid Phosphate | 8 ± 1.5 | 11 ± 1.8 |

| This compound Sodium | 7.8 ± 1.6 | 13.5 ± 2.0* |

*Indicates a statistically significant improvement compared to the sodium acid phosphate group (p<0.05).[3] Data are derived from the findings of a comparative study.[3]

Caption: Experimental workflow for the comparative study of this compound in PPH-affected buffaloes.

Study 2: General Protocol for Evaluating this compound on Growth Performance in Pigs

This is a template protocol for a controlled study to evaluate the effect of this compound as a metabolic stimulant on the growth performance of weaned piglets.

Objective: To determine the effect of this compound sodium supplementation on average daily gain (ADG), average daily feed intake (ADFI), and feed conversion ratio (FCR) in weaned piglets.

Animals:

-

Select a cohort of recently weaned piglets of similar age, weight, and genetic background.

-

Acclimatize the piglets to the housing and basal diet for a period of 7 days before the start of the trial.

-

Individually ear-tag all piglets for identification.

Experimental Design:

-

Use a randomized complete block design, blocking by initial body weight and litter of origin.

-

Establish at least two treatment groups:

-

Control Group: Administer a placebo (e.g., sterile saline) injection.

-

This compound Group: Administer this compound sodium at a recommended therapeutic dose of 10 mg/kg body weight via intramuscular injection.[1]

-

-

Injections can be repeated at specified intervals (e.g., weekly or bi-weekly) for a defined study duration (e.g., 4-6 weeks).[1]

Data Collection:

-

Record individual piglet body weight at the beginning of the trial and at regular intervals (e.g., weekly) until the end of the study.

-

Measure and record the amount of feed provided and refused for each pen daily to calculate ADFI.

-

Calculate ADG and FCR for each treatment group.

-

Optional: Collect blood samples at the start and end of the trial to analyze for relevant metabolic markers (e.g., glucose, phosphorus, BUN).

Caption: General experimental workflow for a pig growth performance trial with this compound.

Study 3: General Protocol for Evaluating this compound on Metabolic Profile and Milk Production in Dairy Cows

This is a template protocol for a study to assess the impact of this compound on the metabolic status and milk yield of early-lactation dairy cows.

Objective: To evaluate the effect of this compound sodium on serum metabolic profiles, milk yield, and milk composition in early-lactation dairy cows.

Animals:

-

Select a group of healthy, multiparous dairy cows of the same breed (e.g., Holstein-Friesian) entering early lactation (e.g., 7-14 days in milk).

-

House cows in a facility that allows for individual feed intake monitoring and milk yield recording.

Experimental Design:

-

Employ a randomized controlled design.

-

Control Group: Administer a placebo (e.g., sterile saline) injection.

-

This compound Group: Administer this compound sodium at a dose of 10 mg/kg body weight by intravenous, intramuscular, or subcutaneous injection.[1]

-

Treatments can be administered as a single dose or as a series of injections (e.g., on days 7, 14, and 21 post-partum).

Data Collection:

-

Record daily milk yield for each cow throughout the study period.

-

Collect milk samples at regular intervals (e.g., twice weekly) for analysis of fat, protein, lactose, and somatic cell count.

-

Collect blood samples before the first treatment and at weekly intervals thereafter to create a metabolic profile. Key parameters to analyze include:

-

Non-esterified fatty acids (NEFA)

-

Beta-hydroxybutyrate (BHB)

-

Glucose

-

Calcium

-

Phosphorus

-

Magnesium

-

-

Monitor feed intake and body condition score (BCS).

Caption: General experimental workflow for a dairy cow metabolic and milk production trial.

Conclusion

The provided application notes and protocols offer a framework for conducting robust experimental studies on the effects of this compound in various livestock species. While a detailed protocol for treating PPH in buffaloes is available, further controlled studies are needed to generate comprehensive quantitative data on the efficacy of this compound for enhancing growth performance in pigs and improving metabolic status and milk production in healthy dairy cows, sheep, and goats. The conceptual diagrams for metabolic influence and experimental workflows are intended to guide researchers in designing and visualizing their studies.

References

- 1. The impact of anthelmintic drugs on weight gain of smallholder goats in subtropical regions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The impact of anthelmintic drugs on weight gain of smallholder goats in subtropical regions [pubmed.ncbi.nlm.nih.gov]

- 3. northernlakesvetsupply.com [northernlakesvetsupply.com]

Administration Protocols for Toldimfos in Cattle Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toldimfos is an aromatic phosphorus compound utilized in veterinary medicine to address metabolic disorders, and nutritional and developmental deficiencies in cattle and other production animals.[1][2] Unlike simple phosphorus supplements, this compound is believed to act as a metabolic stimulant, though its precise mechanism of action is not fully elucidated.[1][2][3] It is thought to provide a source of readily available phosphorus while simultaneously stimulating various metabolic processes within the body.[1][2] This document provides detailed application notes and protocols for the administration of this compound in a cattle research setting, based on currently available scientific literature.

Data Presentation

Table 1: Recommended Dosage and Administration Routes for this compound in Cattle

| Indication | Dosage | Route of Administration | Frequency | Reference |

| General Metabolic Disorders, Debility, Exhaustion | 5 - 20 ml per animal | Intravenous (IV), Intramuscular (IM), Subcutaneous (SC) | Repeated at short intervals (1-3 days) until recovery is evident. | [4] |

| Nutritional Infertility | 5 - 20 ml per animal | IV, IM, SC | Repeated at short intervals (1-3 days). | [4] |

| Disorders of Bone Formation (Rickets, Osteomalacia) | 5 - 20 ml per animal | IV, IM, SC | In combination with Vitamin D preparations. | [4] |

| Tetany and Paresis (due to Ca, Mg, P imbalance) | 5 - 20 ml per animal | IV, IM, SC | In conjunction with calcium and magnesium therapy. | [4] |

| Chronic Conditions | 2.5 - 5 ml per animal | SC, IM | 5 - 10 injections at 48-hour intervals. | [5] |

| Post-Parturient Hemoglobinuria (PPH) in Buffalo | 25 cc per animal | IM | Repeated after 12 hours. | [6] |

Table 2: Pharmacokinetic Parameters of this compound in Cattle

| Parameter | Value | Animal Type | Route | Reference |

| Time to Peak Blood Concentration | 10 - 20 minutes | Cattle | IM | [2] |

| Serum Half-life | 1.07 hours | Calves | IM | [2] |

| Serum Half-life | 1.15 hours | Dairy Cows | IM | [2] |

| Mean Residence Time in Blood | 3.6 hours | Calves | IM | [2] |

| Mean Residence Time in Blood | 3.1 hours | Dairy Cows | IM | [2] |

| Elimination | Major fraction eliminated within 6 hours | Cattle | IM | [2] |

| Elimination Route | Primarily through urine as parent compound | Cattle | IM | [2] |

Experimental Protocols

General Protocol for Investigating the Metabolic Effects of this compound in Cattle

This protocol provides a framework for a controlled study to evaluate the impact of this compound on key metabolic parameters in cattle.

a. Animal Selection and Acclimatization:

-

Select a cohort of healthy, non-lactating cattle of similar age, breed, and body condition score.

-

House the animals in individual pens to allow for precise monitoring of feed and water intake.

-

Allow for an acclimatization period of at least two weeks to the housing and basal diet before the start of the experiment.

b. Experimental Design:

-

Employ a randomized controlled design.

-

Control Group: Administer a placebo (e.g., sterile saline) via the chosen route (IM, IV, or SC).

-

Treatment Group(s): Administer this compound at the desired dose(s). For a dose-response study, multiple treatment groups with varying concentrations of this compound should be included.

-

The number of animals per group should be determined by a power analysis to ensure statistical significance.

c. Preparation and Administration of this compound:

-

Use a commercially available sterile solution of this compound sodium (e.g., 20% w/v solution).

-

Calculate the required volume for each animal based on its body weight and the target dosage (e.g., 10 mg/kg).

-

For lower dose groups, dilute the commercial solution with sterile saline under aseptic conditions to achieve the desired concentration.

-

Administer the solution using standard veterinary techniques for the chosen route (IM, IV, or SC). For IM injections, use a site with good muscle mass, such as the neck or gluteal muscles.

d. Sample Collection and Analysis:

-

Blood Sampling:

-

Collect blood samples via jugular venipuncture at baseline (before administration) and at predetermined time points post-administration (e.g., 30 minutes, 1, 2, 4, 8, 12, 24, 48, and 72 hours).

-

Collect blood in appropriate tubes for serum and plasma separation (e.g., red-top tubes for serum, EDTA tubes for plasma).

-

Process samples promptly by centrifugation to separate serum or plasma, then store at -80°C until analysis.

-

-

Urine Sampling:

-

If feasible, collect urine samples at corresponding time points to assess the excretion of this compound and its metabolites.

-

-

Biochemical Analysis:

-

Analyze serum/plasma for a panel of metabolic indicators, including but not limited to:

-

Inorganic phosphorus

-

Calcium

-

Magnesium

-

Glucose

-

Non-esterified fatty acids (NEFA)

-

Beta-hydroxybutyrate (BHB)

-

Total protein, albumin, and globulin

-

Blood Urea Nitrogen (BUN)

-

Liver enzymes (AST, ALT, GGT)

-

Creatine kinase (CK)

-

-

e. Data Analysis:

-

Analyze the data using appropriate statistical methods (e.g., ANOVA, repeated measures ANOVA) to compare the effects of this compound treatment over time and between groups.

Protocol for a Clinical Trial Evaluating this compound for a Specific Indication (e.g., Post-Parturient Hypophosphatemia)

This protocol outlines a study to assess the efficacy of this compound in a clinical setting.

a. Case Definition and Enrollment:

-

Establish clear criteria for diagnosing the target condition (e.g., serum phosphorus levels below a certain threshold in post-parturient dairy cows).

-

Enroll animals that meet the case definition into the study.

b. Treatment and Control Groups:

-

Treatment Group: Administer this compound according to a predefined dosage and schedule (e.g., 10 mg/kg IM, repeated after 24 hours).

-

Control Group: Administer the standard of care for the condition or a placebo, if ethically permissible.

c. Outcome Measures:

-

Define primary and secondary outcome measures.

-

Primary: Change in serum phosphorus concentrations over time.

-

Secondary: Clinical improvement scores, resolution of clinical signs, milk yield, and other relevant production parameters.

-

d. Monitoring and Data Collection:

-

Monitor animals closely for clinical signs and any adverse reactions.

-